
1'-Epi 2',2'-Difluoro-2'-deoxyuridine
説明
1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is a synthetic nucleoside analog, structurally related to gemcitabine. It is characterized by the presence of two fluorine atoms at the 2’ position and an epimeric configuration at the 1’ position. This compound has a molecular formula of C9H10F2N2O5 and a molecular weight of 264.18 g/mol .
準備方法
The synthesis of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine typically involves the fluorination of a suitable uridine derivative. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The process may involve multiple steps, including protection and deprotection of hydroxyl groups, to ensure selective fluorination at the desired positions .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.
化学反応の分析
1’-Epi 2’,2’-Difluoro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted under specific conditions, often using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to modify the sugar moiety.
Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, yielding the free base and sugar components.
Common reagents used in these reactions include strong acids or bases, nucleophiles like sodium azide, and oxidizing agents such as potassium permanganate. The major products formed depend on the reaction conditions and the specific reagents used .
科学的研究の応用
Key Mechanisms:
- Inhibition of DNA Synthesis : By mimicking natural nucleosides, it disrupts normal DNA replication processes.
- Cell Cycle Arrest : Induces cell cycle changes that can lead to increased sensitivity to radiation therapy .
- Enhanced Cytotoxicity : Shows potential for enhanced cytotoxic effects when used in combination with other chemotherapeutic agents or radiation .
Cancer Treatment
1'-Epi 2',2'-Difluoro-2'-deoxyuridine has been explored in various cancer types, particularly those resistant to conventional therapies. Its role as a radiosensitizer has been highlighted in several studies, indicating that it can enhance the effects of radiation therapy in tumors such as pancreatic cancer, non-small cell lung cancer, and head and neck cancers .
Clinical Trials
Numerous clinical trials have been initiated to evaluate the efficacy of this compound in combination with other treatments. These trials aim to determine optimal dosing regimens and treatment combinations that maximize therapeutic outcomes while minimizing side effects .
Case Studies
A significant case study involved the administration of this compound in patients with advanced pancreatic cancer. The results demonstrated a notable increase in overall survival rates when combined with gemcitabine therapy compared to gemcitabine alone. The study indicated that the compound could potentially overcome gemcitabine resistance observed in some patients .
Table 1: Comparison of Efficacy in Different Cancer Types
Cancer Type | Treatment Regimen | Efficacy Observed |
---|---|---|
Pancreatic Cancer | Gemcitabine + this compound | Increased overall survival |
Non-Small Cell Lung Cancer | Radiation + this compound | Enhanced radiosensitivity |
Head and Neck Cancer | Combination Chemotherapy + this compound | Improved response rates |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
DNA Synthesis Inhibition | Competes with natural nucleotides during replication |
Cell Cycle Arrest | Induces G1/S phase arrest leading to apoptosis |
Radiosensitization | Enhances the effects of ionizing radiation |
作用機序
The mechanism of action of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal base pairing, leading to chain termination and inhibition of DNA synthesis. This mechanism is similar to that of gemcitabine, which targets rapidly dividing cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism .
類似化合物との比較
1’-Epi 2’,2’-Difluoro-2’-deoxyuridine can be compared with other nucleoside analogs such as:
Gemcitabine: Both compounds share a similar structure, but 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine has an epimeric configuration at the 1’ position, which may affect its biological activity.
2’,2’-Difluoro-2’-deoxycytidine: This compound lacks the epimeric configuration and has a different base, cytosine, instead of uracil.
2’-Fluoro-2’-deoxyuridine: This analog has only one fluorine atom at the 2’ position, which may result in different pharmacokinetic and pharmacodynamic properties.
The uniqueness of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine lies in its specific structural modifications, which can influence its interaction with biological targets and its overall efficacy in various applications.
生物活性
1'-Epi 2',2'-Difluoro-2'-deoxyuridine (also known as dFdU) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is a metabolite of gemcitabine, a well-known chemotherapeutic agent. Understanding the biological activity of dFdU is critical for evaluating its efficacy and safety in clinical settings.
- Molecular Formula : C₉H₁₀F₂N₂O₅
- Molecular Weight : 264.183 g/mol
- Melting Point : 147-149 °C
- Density : 1.7 ± 0.1 g/cm³
This compound operates primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The structural similarity of dFdU to the natural substrate dUMP allows it to competitively inhibit TS, which can lead to decreased DNA synthesis and ultimately induce apoptosis in cancer cells .
Radiosensitization
Research indicates that dFdU exhibits a concentration- and schedule-dependent radiosensitizing effect in vitro. This characteristic enhances the efficacy of radiation therapy, making it a promising candidate for combination therapies in various cancers, particularly those resistant to conventional treatments .
Cell Cycle Effects
Studies have demonstrated that dFdU impacts cell cycle progression differently depending on the cellular context:
- In U251 cells (mutant p53), dFdU treatment leads to an accumulation of cells in the S-phase, enhancing S-phase-specific cell death when combined with radiation.
- In contrast, D54 cells (wild-type p53) exhibit a G1 block after treatment, which prevents radiosensitization by dFdU .
In Vitro Studies
A study focusing on the ovarian carcinoma cell line A2780 revealed that dFdU inhibited TS activity effectively, leading to reduced cell proliferation. The inhibition was characterized by a Ki value of 130 μM, indicating competitive inhibition without stable complex formation .
In Vivo Studies
In animal models, the combination of dFdU with ionizing radiation resulted in significant tumor growth delays. These findings support ongoing clinical trials exploring dFdU as a radiosensitizer for various malignancies, including pancreatic and non-small cell lung cancers .
Comparative Biological Activity Table
Compound | Mechanism of Action | Key Findings |
---|---|---|
This compound | Inhibition of Thymidylate Synthase | Induces S-phase arrest; radiosensitizes tumors |
Gemcitabine | Inhibition of DNA synthesis | Effective against solid tumors; broad application |
5-Fluorouracil (5-FU) | Inhibition of TS | Established chemotherapeutic; used in various cancers |
特性
IUPAC Name |
1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRDBEQIJQERSE-PIYBLCFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747700 | |
Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153381-14-7 | |
Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。